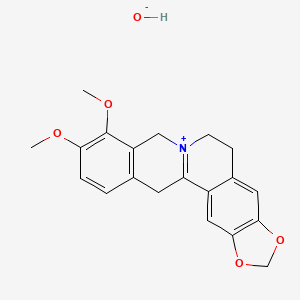

Lambertine hydroxide

Description

Lambertine hydroxide is a naturally occurring compound identified in the root extract of Berberis vulgaris L. (common barberry) alongside other alkaloids such as berberine, jatrorrhizine, and berbamine . This compound is hypothesized to belong to the isoquinoline alkaloid family, given its co-occurrence with structurally related compounds like berberine and palmatine.

Properties

CAS No. |

119420-08-5 |

|---|---|

Molecular Formula |

C20H21NO5 |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene;hydroxide |

InChI |

InChI=1S/C20H20NO4.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,8-9H,5-7,10-11H2,1-2H3;1H2/q+1;/p-1 |

InChI Key |

WXKFWDFORAXLOD-UHFFFAOYSA-M |

SMILES |

COC1=C(C2=C(CC3=[N+](C2)CCC4=CC5=C(C=C43)OCO5)C=C1)OC.[OH-] |

Canonical SMILES |

COC1=C(C2=C(CC3=[N+](C2)CCC4=CC5=C(C=C43)OCO5)C=C1)OC.[OH-] |

Appearance |

Solid powder |

Other CAS No. |

119420-08-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lambertine hydroxide; |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lambertine hydroxide shares functional and biosynthetic pathways with other plant-derived alkaloids and hydroxides. Below is a comparative analysis based on available

2.1. Comparison with Berberine

- Structure: Berberine (C₂₀H₁₈NO₄⁺) is a benzylisoquinoline alkaloid with a planar, conjugated structure, while this compound’s exact structure is undefined but likely includes hydroxylation at a specific position .

- Solubility : Berberine is water-soluble in its salt form (e.g., berberine chloride), whereas this compound’s solubility profile remains uncharacterized.

- Bioactivity : Berberine exhibits antimicrobial and anti-inflammatory properties, whereas this compound’s biological roles are speculative due to insufficient data .

2.2. Comparison with Magnesium Hydroxide

- Synthesis : Magnesium hydroxide [Mg(OH)₂] is industrially synthesized via seawater precipitation with lime, while this compound is extracted from plant material .

- Applications : Mg(OH)₂ is widely used as a flame retardant and antacid, contrasting with this compound’s undefined applications .

- Stability : Mg(OH)₂ decomposes at 350°C to MgO and H₂O, but this compound’s thermal stability is unreported .

2.3. Comparison with Sodium Hydroxide

- Reactivity : Sodium hydroxide (NaOH) is a strong base with high corrosivity, whereas this compound’s basicity is unstudied. NaOH’s industrial synthesis (e.g., chlor-alkali process) differs fundamentally from Lambertine’s plant-based extraction .

- Toxicity: NaOH poses significant handling risks, while this compound’s toxicity profile is unknown .

Research Findings and Data Limitations

- Qualitative Presence : this compound is detected in B. vulgaris root extracts via chromatographic methods, but its isolation and purification remain undocumented .

- Data Gaps: No spectroscopic (NMR, IR) or thermodynamic data (melting point, solubility) are available, hindering direct comparisons with well-characterized hydroxides like Mg(OH)₂ or NaOH .

Comparative Data Table

| Property | This compound | Berberine | Magnesium Hydroxide | Sodium Hydroxide |

|---|---|---|---|---|

| Source | Berberis vulgaris root | Berberis spp., Coptis | Seawater precipitation | Chlor-alkali process |

| Solubility (H₂O) | Unknown | High (salt forms) | Low (0.64 g/L at 20°C) | High (1110 g/L at 20°C) |

| Thermal Stability | Unknown | Stable up to 145°C | Decomposes at 350°C | Stable (melts at 318°C) |

| Primary Applications | Undefined | Antimicrobial, antidiabetic | Flame retardant, antacid | pH adjustment, soap production |

| Toxicity | Unknown | Low (LD₅₀ ~300 mg/kg in rats) | Low (GRAS status) | High (corrosive) |

Sources:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.